molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7

2,3,5-Trimethylpyridine

Cat. No. B1346980
Key on ui cas rn: 695-98-7
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
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Patent
US04658032

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].C[C:11]1[C:16]([CH3:17])=[CH:15][C:14]([CH3:18])=[C:13](C)[N:12]=1>>[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].[N:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[C:16]([CH3:17])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC(=C1)C)C)C
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
CC1=NC(=C(C=C1C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg

Outcomes

Product
Name
Type
product
Smiles
N1=C(C(=CC(=C1)C)C)C
Name
Type
product
Smiles
N1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658032

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].C[C:11]1[C:16]([CH3:17])=[CH:15][C:14]([CH3:18])=[C:13](C)[N:12]=1>>[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].[N:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[C:16]([CH3:17])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC(=C1)C)C)C
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
CC1=NC(=C(C=C1C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg

Outcomes

Product
Name
Type
product
Smiles
N1=C(C(=CC(=C1)C)C)C
Name
Type
product
Smiles
N1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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